Introduction: A Key Fluorinated Pyridine Building Block
Introduction: A Key Fluorinated Pyridine Building Block
An In-depth Technical Guide to 2-Chloro-4-(1,1-difluoroethyl)pyridine
Topic: 2-Chloro-4-(1,1-difluoroethyl)pyridine CAS Number: 1204295-63-5
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides in-depth information on the chemical properties, synthesis, applications, and safe handling of 2-Chloro-4-(1,1-difluoroethyl)pyridine, a valuable heterocyclic building block in modern medicinal and agrochemical research.
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a favored motif in designing bioactive molecules. The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.
2-Chloro-4-(1,1-difluoroethyl)pyridine emerges as a particularly important intermediate. The introduction of fluorine-containing substituents, such as the 1,1-difluoroethyl group, is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[3] Furthermore, the chlorine atom at the 2-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for further molecular elaboration. This guide delves into the core technical aspects of this compound, providing practical insights for its use in research and development.
Section 1: Core Chemical and Physical Profile
A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and experimentation.
Identification and Chemical Structure
Below is a summary of the key identifiers for 2-Chloro-4-(1,1-difluoroethyl)pyridine.
| Identifier | Value | Source |
| CAS Number | 1204295-63-5 | |
| Molecular Formula | C₇H₆ClF₂N | |
| Molecular Weight | 177.58 g/mol | |
| InChI Key | HHXIIZVLQSEEAR-UHFFFAOYSA-N | |
| Canonical SMILES | CC(F)(F)c1ccnc(Cl)c1 | |
| MDL Number | MFCD14525494 |
Physicochemical Properties
The compound is typically supplied as a liquid under standard conditions.
| Property | Value | Conditions | Source |
| Physical Form | Liquid | Ambient | |
| Density | 1.305 g/mL | at 25 °C | |
| Refractive Index | n20/D 1.481 | at 20 °C | |
| Flash Point | 93.3 °C (199.9 °F) |
Spectroscopic Characterization
For structural verification and purity assessment, a combination of spectroscopic techniques is essential. While specific spectra are proprietary, the expected characteristics are as follows:
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¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring and a triplet for the methyl protons of the ethyl group, coupled to the two fluorine atoms.
-
¹³C NMR: The carbon spectrum would confirm the presence of the seven distinct carbon atoms in the molecule.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. A singlet would be expected, confirming the chemical equivalence of the two fluorine atoms in the difluoroethyl group.
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Mass Spectrometry (MS): Electron ionization MS would show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the chlorine isotope (³⁵Cl/³⁷Cl), confirming the elemental composition.
Section 2: Synthesis and Mechanistic Considerations
The synthesis of functionalized pyridines is a well-developed field of organic chemistry.[4][5] While proprietary industrial routes exist, a plausible and common laboratory-scale synthesis for 2-Chloro-4-(1,1-difluoroethyl)pyridine involves the chlorination of a corresponding 2-hydroxypyridine precursor.
Caption: Proposed workflow for the synthesis of 2-Chloro-4-(1,1-difluoroethyl)pyridine.
Proposed Synthetic Protocol: Chlorination of 2-Hydroxypyridine
This protocol is a representative example based on standard chemical transformations for converting 2-hydroxypyridines (or their tautomeric 2-pyridone forms) to 2-chloropyridines.
Expertise & Causality: The choice of a powerful chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is crucial. These reagents effectively convert the pyridone oxygen into a good leaving group, facilitating nucleophilic substitution by the chloride ion to yield the desired 2-chloropyridine product. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier.
Step-by-Step Methodology:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-4-(1,1-difluoroethyl)pyridine (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (POCl₃, ~3.0 eq) to the flask. The addition may be exothermic and should be controlled.
-
Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃) until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure 2-Chloro-4-(1,1-difluoroethyl)pyridine.
Section 3: Applications in Research and Development
The true value of 2-Chloro-4-(1,1-difluoroethyl)pyridine lies in its utility as a versatile intermediate. The 2-chloro substituent is a prime reaction site for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of carbon and heteroatom substituents.
Caption: A typical application workflow demonstrating the utility of the title compound.
Role in Medicinal Chemistry
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Scaffold Elaboration: As illustrated in the diagram above, the chloro group can be readily displaced in reactions like Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the rapid generation of diverse libraries of compounds for biological screening.
-
Bioisosteric Replacement: The difluoroethyl group serves as a lipophilic hydrogen bond donor and can act as a bioisostere for other functional groups, potentially improving drug-target interactions.
-
Metabolic Blocking: The C-F bond is exceptionally strong. Introducing gem-difluoro groups can block sites of oxidative metabolism, thereby increasing the half-life and bioavailability of a drug candidate.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling an aryl boronic acid to the 2-position of the pyridine ring.
Trustworthiness & Self-Validation: This is a well-established and highly reliable reaction in organic synthesis. The success of the reaction is easily validated by comparing the starting materials and the product using techniques like TLC and LC-MS, where a clear shift in retention time and a new molecular weight corresponding to the coupled product would be observed.
Step-by-Step Methodology:
-
Reaction Setup: To a microwave vial or Schlenk tube, add 2-Chloro-4-(1,1-difluoroethyl)pyridine (1.0 eq), the desired aryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C (or use microwave irradiation) for 2-12 hours, monitoring for the disappearance of the starting material.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the residue by flash column chromatography to obtain the desired 2-aryl-4-(1,1-difluoroethyl)pyridine product.
Section 4: Safety, Handling, and Storage
Due to its hazardous nature, 2-Chloro-4-(1,1-difluoroethyl)pyridine must be handled with appropriate safety precautions.
GHS Hazard Classification
The compound is classified as hazardous with the signal word "Danger".
| Hazard Class | Code | Description | Source |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
Safe Handling Protocol
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles. A face shield may be appropriate for splash-prone operations like quenching.
-
Dispensing: When transferring the liquid, use a syringe or pipette to minimize exposure. Avoid pouring.
-
Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.
-
First Aid:
-
If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Storage
Proper storage is essential to maintain the integrity and safety of the compound.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Atmosphere: For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation.
-
Incompatibilities: Keep away from strong oxidizing agents.
Conclusion
2-Chloro-4-(1,1-difluoroethyl)pyridine (CAS: 1204295-63-5) is a highly functionalized building block with significant potential in the fields of drug discovery and agrochemical synthesis. Its combination of a reactive chloro-handle for cross-coupling and a metabolically robust difluoroethyl group makes it a valuable tool for medicinal chemists. While its synthesis and handling require careful execution due to its hazardous properties, its utility in creating novel and diverse molecular architectures underscores its importance in modern chemical research.
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